5-Fluoro-6-methoxypyridin-3-amine
Overview
Description
5-Fluoro-6-methoxypyridin-3-amine (CAS Number: 886372-63-0) is a heterocyclic compound with the molecular formula C6H7FN2O . It is an organic building block used in the synthesis of numerous drug candidates, including anti-tumor, antiviral, and anti-inflammatory agents.
Molecular Structure Analysis
The molecular weight of 5-Fluoro-6-methoxypyridin-3-amine is 142.13 . Its IUPAC name is 5-fluoro-6-methoxy-3-pyridinamine and its InChI key is CVMLVBYTEYUXOJ-UHFFFAOYSA-N .Scientific Research Applications
Pyridine Nucleosides and Antitumor Activity
5-Fluoro-6-methoxypyridin-3-amine, a pyridine derivative, has been studied for its potential in synthesizing various nucleosides and antitumor agents. Nesnow and Heidelberger (1973) synthesized derivatives from 5-amino-2-methoxypyridine, leading to compounds like 4-deoxy-5-fluoro-3-deazauridine, potentially relevant in medicinal chemistry (Nesnow & Heidelberger, 1973). Similarly, Tsuzuki et al. (2004) explored the synthesis of naphthyridine carboxylic acids as antitumor agents, highlighting the role of pyridine derivatives in developing new cancer treatments (Tsuzuki et al., 2004).
Chemoselective Amination
The chemoselective amination of pyridine derivatives, including those related to 5-Fluoro-6-methoxypyridin-3-amine, has been a focus for researchers. Stroup et al. (2007) described the functionalization of related pyridines, revealing insights into selective substitution reactions that are crucial in pharmaceutical synthesis (Stroup et al., 2007).
Stability of Imino Macrocycles
In the field of organic chemistry, the stability of macrocycles derived from pyridine derivatives has been investigated. Saggiomo and Lüning (2008) studied imines generated from 4-methoxypyridine-2,6-dicarbaldehyde, demonstrating the stability of these compounds in aqueous solutions, which is essential for their potential application in various chemical processes (Saggiomo & Lüning, 2008).
Synthesis of Dopamine Receptor Antagonists
The synthesis and study of compounds for potential use in neuropharmacology have also involved pyridine derivatives. Hirokawa et al. (2000) described an efficient synthesis of a pyridine-based carboxylic acid, which is part of a potent dopamine receptor antagonist, underscoring the relevance of these derivatives in developing neurological drugs (Hirokawa et al., 2000).
Novel Fluorescent Labeling Reagents
Pyridine derivatives, related to 5-Fluoro-6-methoxypyridin-3-amine, have been utilized in developing novel fluorescent labeling reagents. Hirano et al. (2004) synthesized 6-methoxy-4-quinolone, a compound demonstrating strong fluorescence in various pH ranges, indicating its potential in biomedical analysis (Hirano et al., 2004).
Fluoropyridines as Herbicides
Research into herbicides has also leveraged the properties of pyridine derivatives. Johnson et al. (2015) modified the synthesis of fluoroalkyl alkynylimines to create 4-amino-5-fluoropicolinates, indicating the use of these compounds in agricultural chemistry (Johnson et al., 2015).
Fluorescence Probes for Zinc Detection
Lastly, the development of fluorescence probes for metal ion detection is another application. Hagimori et al. (2022) developed a ratiometric fluorescence probe based on a bipyridine scaffold, indicating the use of pyridine derivatives in analytical chemistry for detecting essential trace elements like zinc in biological systems (Hagimori et al., 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H332 (harmful if swallowed or inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P312 (call a POISON CENTER or doctor/physician if you feel unwell) .
properties
IUPAC Name |
5-fluoro-6-methoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMLVBYTEYUXOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670318 | |
Record name | 5-Fluoro-6-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-fluoro-6-methoxypyridine | |
CAS RN |
886372-63-0 | |
Record name | 5-Fluoro-6-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-6-methoxypyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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